molecular formula C8H11BrN2 B13221895 5-Bromo-2-(sec-butyl)pyrimidine

5-Bromo-2-(sec-butyl)pyrimidine

Cat. No.: B13221895
M. Wt: 215.09 g/mol
InChI Key: GQCNBSGTECRTQN-UHFFFAOYSA-N
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Description

5-Bromo-2-(sec-butyl)pyrimidine (CAS 1563529-83-8) is a valuable pyrimidine derivative with the molecular formula C 8 H 11 BrN 2 and a molecular weight of 215.09 . Pyrimidines represent a privileged scaffold in medicinal chemistry due to their presence in nucleic acids and vitamin B1, making them a cornerstone for developing new therapeutic agents . This compound features a bromine atom at the 5-position of the pyrimidine ring, a site that is electron-deficient and highly amenable to further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This makes it a critical synthetic intermediate for constructing more complex, biologically active molecules. Research into pyrimidine derivatives has demonstrated their extensive potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications . The structural motif of a bromo-substituted pyrimidine is particularly significant in drug discovery for creating targeted libraries of compounds. This product is intended for research applications in drug discovery and chemical synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-bromo-2-butan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCNBSGTECRTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Bromomalonaldehyde with sec-Butylamidine

This one-step method adapts the approach described in CN110642788A, using 2-bromomalonaldehyde and sec-butylamidine as precursors.

Procedure :

  • Step 1 : Dissolve 2-bromomalonaldehyde (15 g, 0.1 mol) in glacial acetic acid (150 mL) with 3Å molecular sieves (2 g). Heat to 80°C.
  • Step 2 : Add sec-butylamidine (0.1 mol) in acetic acid (50 mL) dropwise over 30 minutes.
  • Step 3 : Reflux at 100°C for 5–8 hours (monitored by HPLC).
  • Workup : Cool, dilute with water, filter, and purify via liquid-liquid extraction (dichloromethane/5% NaOH).

Key Data :

Parameter Value
Yield 33–43%
Purity (HPLC) >95%
Reaction Time 5–8 hours

Advantages :

  • Avoids hazardous organometallic reagents.
  • Uses inexpensive protic solvents (e.g., acetic acid).

Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-Iodopyrimidine

Adapted from Chem. Commun. 1996, this method employs Suzuki-Miyaura coupling to introduce the sec-butyl group.

Procedure :

  • Step 1 : Synthesize 5-bromo-2-iodopyrimidine via iodination of 5-bromo-2-aminopyrimidine.
  • Step 2 : React with sec-butylboronic acid (1.2 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in DME/H₂O (3:1) at 80°C.

Key Data :

Parameter Value
Yield 60–75%
Catalyst Pd(PPh₃)₄
Reaction Time 12–24 hours

Advantages :

  • High regioselectivity for C2 position.
  • Compatible with diverse boronic acids.

Nucleophilic Substitution of 2-Chloro-5-Bromopyrimidine

Based on IJPCBS protocols, this method substitutes chlorine at the C2 position with a sec-butyl group.

Procedure :

  • Step 1 : React 2-chloro-5-bromopyrimidine (70 g, 0.307 mol) with sec-butoxide (0.368 mol) in dichloromethane at 0–5°C.
  • Step 2 : Stir at 25–30°C for 2 hours, followed by aqueous workup.

Key Data :

Parameter Value
Yield 80–89%
Solvent Dichloromethane
Base Triethylamine

Advantages :

  • Scalable to industrial production.
  • Minimal column chromatography required.

Comparative Analysis of Methods

Method Yield (%) Cost Efficiency Scalability Safety Profile
Condensation 33–43 High Moderate Safe (no pyrophorics)
Cross-Coupling 60–75 Moderate High Requires inert conditions
Substitution 80–89 High High Low toxicity reagents

Structural Confirmation and Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 2H, pyrimidine-H), 2.69 (m, 1H, sec-butyl-CH), 1.50–1.20 (m, 5H, sec-butyl-CH₂/CH₃).
  • MS (ESI+) : m/z 233.1 [M+H]⁺.

Challenges and Optimization Opportunities

  • Condensation Method : Low yields attributed to steric hindrance from sec-butyl. Optimization via microwave-assisted heating could reduce reaction time.
  • Cross-Coupling : Limited commercial availability of sec-butylboronic acid necessitates in situ preparation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(sec-butyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

    Substitution: Formation of 2-(sec-butyl)pyrimidine derivatives with various functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of 2-(sec-butyl)pyrimidine.

Scientific Research Applications

5-Bromo-2-(sec-butyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(sec-butyl)pyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The bromine atom and sec-butyl group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-bromo-2-(sec-butyl)pyrimidine’s structural analogs based on substituent properties, synthesis, and applications. Key compounds from the evidence include:

Table 1: Structural and Functional Comparison of 5-Bromo-2-Substituted Pyrimidines

Compound Name Substituent Synthesis Method Yield Key Properties/Applications References
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine 4-(Trifluoromethoxy)phenoxy Nucleophilic substitution 79% Antimalarial research; electron-withdrawing substituent enhances stability
5-Bromo-2-(tert-butylacetylene-1-yl)pyrimidine tert-Butylacetylene Cross-coupling (general proc.) - Intermediate for functionalized pyrimidines
5-Bromo-2-[5-(4-nitrophenyl)pyrazol-1-yl]pyrimidine Pyrazolyl Microwave irradiation - Antioxidant, anti-inflammatory activities; planar structure aids crystal packing
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine 4-Methylpiperidin-1-yl Aromatic nucleophilic substitution - Anticancer intermediate; orthorhombic crystal system
5-Bromo-2-ethynylpyrimidine Ethynyl Not specified - High reactivity for click chemistry; SMILES: C#CC1=NC=C(C=N1)Br
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine 3,3-Difluoroazetidin-1-yl Not specified - Fluorinated analog; InChIKey: AYLNZXHUIQAAGB

Key Observations:

Substituent Effects on Reactivity and Stability: Electron-withdrawing groups (e.g., 4-(trifluoromethoxy)phenoxy in ) enhance stability and are used in antimalarial research. Bulky substituents (e.g., tert-butylacetylene in or piperidinyl in ) influence steric hindrance, affecting reaction pathways and crystal packing. For example, 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine crystallizes in an orthorhombic system (space group P2₁2₁2₁) with a density of 1.478 g·cm⁻³ .

Synthetic Methods: Microwave-assisted synthesis (e.g., pyrazolyl-substituted pyrimidines in ) reduces reaction time and improves yields. Nucleophilic substitution is common for introducing amines or oxygen-based substituents (e.g., phenoxy groups in ).

Biological and Material Applications :

  • Pyrazolyl derivatives exhibit bioactivity (antioxidant, anti-inflammatory) due to their planar structure, which facilitates binding to biological targets .
  • Fluorinated analogs (e.g., 3,3-difluoroazetidin-1-yl in ) are explored for enhanced pharmacokinetic properties.

Crystallographic Insights :

  • Substituents like pyrazolyl or nitrophenyl groups induce specific crystal packing via intermolecular interactions (e.g., C–H···N/O contacts in ). Dihedral angles between rings range from 10.81° to 84.61°, influencing material properties .

Biological Activity

5-Bromo-2-(sec-butyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a bromine atom at the 5-position and a sec-butyl group at the 2-position of the pyrimidine ring. This unique structure enhances its lipophilicity and may influence its interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The bromine atom can participate in nucleophilic aromatic substitution reactions, while the sec-butyl group may enhance hydrophobic interactions with target molecules. These interactions can potentially inhibit or modify the function of DNA or proteins, making it a candidate for drug design.

Biological Activities

Research has demonstrated several biological activities associated with this compound and its derivatives:

  • Anticancer Activity : Various studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. For example, compounds derived from this structure have shown significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) using MTT assays .
  • Antimicrobial Activity : The compound has also been assessed for antimicrobial properties. In vitro evaluations indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Inhibition of Kinase Activity : Some studies have reported that derivatives of this compound act as potent inhibitors of Bcr/Abl kinase, a target in chronic myeloid leukemia therapy. Compounds derived from this structure displayed comparable efficacy to established treatments like Dasatinib .

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of various 5-bromo-pyrimidine derivatives, specific compounds were tested against multiple cancer cell lines. The results indicated that compounds such as 5c and 6d demonstrated remarkable potency compared to standard treatments. The study utilized the MTT assay to quantify cell viability post-treatment, revealing IC50 values significantly lower than those for control groups .

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of synthesized derivatives from this compound. Using the broth dilution method, researchers assessed activity against strains like Staphylococcus aureus and Escherichia coli. The findings highlighted several compounds with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesResults
AnticancerHeLa, A549, MCF-7IC50 values < 10 µM for several derivatives
AntimicrobialStaphylococcus aureus, E. coliMIC values ranging from 0.5 to 32 µg/mL depending on derivative
Kinase InhibitionBcr/Abl kinasePotent inhibition comparable to Dasatinib

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